molecular formula C22H29N3O4 B13987318 Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate

Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B13987318
M. Wt: 399.5 g/mol
InChI Key: CNDMSKIQCSCCKB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields. It is known for its role as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras), which are used for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the formation of a ternary complex and promoting protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to serve as an effective linker in PROTACs. Its structure allows for precise modulation of protein-protein interactions and targeted protein degradation, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C22H29N3O4

Molecular Weight

399.5 g/mol

IUPAC Name

tert-butyl 4-[[2-[3-(hydroxymethyl)phenyl]pyrimidin-5-yl]oxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H29N3O4/c1-22(2,3)29-21(27)25-9-7-16(8-10-25)15-28-19-12-23-20(24-13-19)18-6-4-5-17(11-18)14-26/h4-6,11-13,16,26H,7-10,14-15H2,1-3H3

InChI Key

CNDMSKIQCSCCKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CO

Origin of Product

United States

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